

Pyrrolidine Ricinoleamide: A Technical Guide to its Antiproliferative Properties

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Compound of Interest		
Compound Name:	Pyrrolidine Ricinoleamide	
Cat. No.:	B10765146	Get Quote

CAS Number: 1246776-23-7

This technical guide provides an in-depth overview of **Pyrrolidine Ricinoleamide**, a fatty acid amide with demonstrated antiproliferative activity. The document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Property	Value	Source
CAS Number	1246776-23-7	[1][2][3]
Molecular Formula	C22H41NO2	[1]
Molecular Weight	351.6 g/mol	[1]
Appearance	Solution in ethanol	[1]
Purity	≥98%	[3]
Solubility	DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml	[1]
Storage	-20°C	



Antiproliferative Activity

Pyrrolidine Ricinoleamide has been identified as a potent antiproliferative agent against a variety of cancer cell lines.[1] While specific IC50 values for **Pyrrolidine Ricinoleamide** require access to specialized research articles, data for the structurally similar Pyrrolidine Linoleamide, reported in the same key study, provide a strong indication of its potential efficacy.

Table of IC50 Values for the Related Compound Pyrrolidine Linoleamide:

Cell Line	Cancer Type	IC50 (µg/mL)
U251	Glioma	12.0
MCF-7	Breast	27.5
NCI-ADR/RES	Ovarian (drug-resistant)	7.7
786-0	Renal	21.9
NCI-H460	Lung	36.6
PC-3	Prostate	32.6
OVCAR-3	Ovarian	33.9

Data from dos Santos DS, et al. Bioorg Med Chem. 2015;23(2):340-347.

Experimental Protocols Synthesis of Pyrrolidine Ricinoleamide

A general methodology for the synthesis of pyrrolidine amides from fatty acids involves the amidation of the corresponding fatty acid. While a specific, detailed protocol for **Pyrrolidine Ricinoleamide** is not publicly available, the following represents a common approach in organic synthesis.

General Procedure for Amide Formation:

• Activation of Carboxylic Acid: Ricinoleic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., DCC, EDC with HOBt) is added to



activate the carboxylic acid group.

- Amine Addition: Pyrrolidine is added to the reaction mixture.
- Reaction: The mixture is stirred at room temperature for several hours to overnight.
- Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproducts. The filtrate is washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of **Pyrrolidine Ricinoleamide** is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of Pyrrolidine
 Ricinoleamide (typically in a logarithmic dilution series) and a vehicle control.
- Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
- MTT Addition: MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

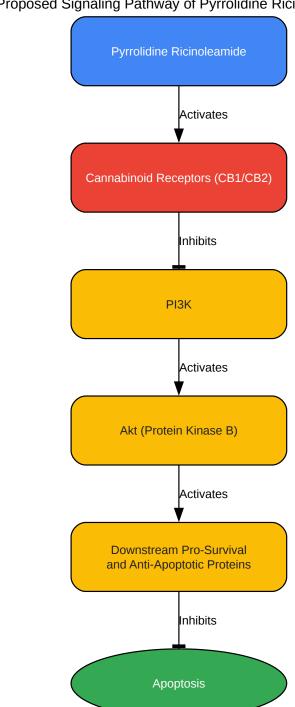


 Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Signaling Pathway

Fatty acid amides have been shown to induce apoptosis in cancer cells through modulation of the PI3K/Akt signaling pathway, potentially via activation of cannabinoid receptors.[4][5][6][7]





Proposed Signaling Pathway of Pyrrolidine Ricinoleamide

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Caption: Proposed mechanism of apoptosis induction by Pyrrolidine Ricinoleamide.



Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of the antiproliferative effects of **Pyrrolidine Ricinoleamide**.



Experimental Workflow for Antiproliferative Activity Synthesis and Purification of Pyrrolidine Ricinoleamide Structural Characterization (NMR, MS) Cancer Cell Line Culture MTT Assay IC50 Value Determination Mechanism of Action Studies e.g., Western Blot for Signaling Proteins)

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Caption: Workflow for evaluating Pyrrolidine Ricinoleamide's anticancer effects.



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